Cas no 81577-10-8 (2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol)

2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol structure
81577-10-8 structure
Nome del prodotto:2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol
Numero CAS:81577-10-8
MF:C8H6F4O
MW:194.126256465912
MDL:MFCD16067876
CID:2625091
PubChem ID:23233552

2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,2,2-TRIFLUORO-1-(3-FLUOROPHENYL)ETHANOL
    • 1-(3-Fluorophenyl)-2,2,2-trifluoroethanol
    • 1-fluoro-3-(2,2,2-trifluoro-1-hydroxyethyl)benzene
    • 3-Fluoro-alpha-(trifluoromethyl)benzyl Alcohol
    • SY249797
    • 2,2,2-Trifluoro-1-(3-fluorophenyl)ethan-1-ol
    • 3-Fluoro-α-(trifluoromethyl)benzenemethanol (ACI)
    • SCHEMBL2420728
    • AS-41521
    • DTXSID80631336
    • AKOS010909501
    • MFCD16067876
    • CS-0156910
    • 81577-10-8
    • 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol
    • MDL: MFCD16067876
    • Inchi: 1S/C8H6F4O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7,13H
    • Chiave InChI: VFXAHGNGZGBILK-UHFFFAOYSA-N
    • Sorrisi: FC1C=C(C(C(F)(F)F)O)C=CC=1

Proprietà calcolate

  • Massa esatta: 194.03547746 g/mol
  • Massa monoisotopica: 194.03547746 g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 1
  • Complessità: 168
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 20.2
  • Peso molecolare: 194.13
  • XLogP3: 2.3

2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X17285-1g
2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol
81577-10-8 95%
1g
¥929.0 2024-07-18
TRC
T899508-100mg
2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol
81577-10-8
100mg
$ 65.00 2022-06-02
TRC
T899508-50mg
2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol
81577-10-8
50mg
$ 50.00 2022-06-02
TRC
T899508-500mg
2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol
81577-10-8
500mg
$ 185.00 2022-06-02
abcr
AB358596-250 mg
1-(3-Fluorophenyl)-2,2,2-trifluoroethanol, 97%; .
81577-10-8 97%
250mg
€169.50 2023-04-26
Aaron
AR00IDW1-250mg
1-(3-Fluorophenyl)-2,2,2-trifluoroethanol
81577-10-8 95%
250mg
$68.00 2025-02-28
abcr
AB358596-5g
1-(3-Fluorophenyl)-2,2,2-trifluoroethanol, 97%; .
81577-10-8 97%
5g
€944.70 2025-02-27
Crysdot LLC
CD12028914-5g
2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol
81577-10-8 97%
5g
$555 2024-07-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1227550-100mg
2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol
81577-10-8 97%
100mg
¥354.00 2024-07-28
Ambeed
A478848-1g
2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol
81577-10-8 95%
1g
$131.0 2025-03-04

2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 15 min, rt; 3 h, 90 °C
2.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  rt; 16 h, rt
2.2 Reagents: Water ;  rt
3.1 Reagents: Chlorotrimethylsilane ,  Zinc ,  Sodium iodide Catalysts: Nickel, dichloro(4,4′-diphenyl-2,2′-bipyridine-κN1,κN1′)- Solvents: Dimethylacetamide ;  16 h, rt
Riferimento
Direct Synthesis of α-Aryl-α-Trifluoromethyl Alcohols via Nickel Catalyzed Cross-Electrophile Coupling
Lombardi, Lorenzo; et al, Angewandte Chemie, 2022, 61(47),

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Chlorotrimethylsilane ,  Zinc ,  Sodium iodide Catalysts: Nickel, dichloro(4,4′-diphenyl-2,2′-bipyridine-κN1,κN1′)- Solvents: Dimethylacetamide ;  16 h, rt
Riferimento
Direct Synthesis of α-Aryl-α-Trifluoromethyl Alcohols via Nickel Catalyzed Cross-Electrophile Coupling
Lombardi, Lorenzo; et al, Angewandte Chemie, 2022, 61(47),

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  rt; 16 h, rt
1.2 Reagents: Water ;  rt
2.1 Reagents: Chlorotrimethylsilane ,  Zinc ,  Sodium iodide Catalysts: Nickel, dichloro(4,4′-diphenyl-2,2′-bipyridine-κN1,κN1′)- Solvents: Dimethylacetamide ;  16 h, rt
Riferimento
Direct Synthesis of α-Aryl-α-Trifluoromethyl Alcohols via Nickel Catalyzed Cross-Electrophile Coupling
Lombardi, Lorenzo; et al, Angewandte Chemie, 2022, 61(47),

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 16 h, rt
Riferimento
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates
Brambilla, Marta; et al, Angewandte Chemie, 2017, 56(39), 11981-11985

Metodo di produzione 5

Condizioni di reazione
1.1 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Nonenzymatic kinetic resolution of racemic 2,2,2-trifluoro-1-aryl ethanol via enantioselective acylation
Xu, Qing; et al, Tetrahedron, 2009, 65(11), 2232-2238

Metodo di produzione 6

Condizioni di reazione
1.1 Solvents: Dimethylformamide ;  10 min, 0 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 10 min, 0 °C; 6 h, rt; rt → 0 °C; 10 min, 0 °C
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ,  Water ;  rt
Riferimento
Rh-Catalyzed Coupling Reactions of Fluoroalkyl N-Sulfonylhydrazones with Azides Leading to α-Trifluoroethylated Imines
Fang, Zhongxue ; et al, Organic Letters, 2022, 24(48), 8920-8924

2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol Raw materials

2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:81577-10-8)2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol
A1179061
Purezza:99%
Quantità:5g
Prezzo ($):439.0